N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-3-4-11-9(14)7-12-5-1-8(13)2-6-12/h1-2,4-7H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGPDVAYEPRNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Cyanomethyl 2 4 Oxopiperidin 1 Yl Acetamide
Established Synthetic Routes and Reaction Pathways
The construction of N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide is logically achieved through a convergent synthesis strategy. This involves the initial preparation of key precursors followed by their coupling to form the final product. A common and efficient approach is the N-alkylation of a piperidine (B6355638) ring with an activated acetamide (B32628) side chain.
Precursor Identification and Starting Material Chemistry
A plausible retrosynthetic analysis of the target molecule identifies two primary building blocks: 4-oxopiperidine and N-(cyanomethyl)-2-chloroacetamide .
4-Oxopiperidine : This commercially available heterocyclic ketone serves as the foundational piperidine ring system. It is often used in its salt form, such as 4-oxopiperidine hydrochloride, to improve stability and handling. Before reaction, the free base is typically generated in situ or liberated in a separate step.
N-(cyanomethyl)-2-chloroacetamide : This key intermediate provides the N-(cyanomethyl)acetamide moiety. It is synthesized from two simpler precursors:
Aminoacetonitrile (B1212223) : Also known as glycinonitrile, this compound provides the cyanomethylamine backbone. Like 4-oxopiperidine, it is frequently supplied as a more stable salt (e.g., hydrochloride or bisulfate).
Chloroacetyl chloride : This is a highly reactive acylating agent used to introduce the chloroacetyl group.
Key Reaction Steps, Conditions, and Catalysis
The synthesis can be executed in two principal steps: the formation of the chloroacetamide intermediate, followed by the N-alkylation of the piperidine ring.
Step 1: Synthesis of N-(cyanomethyl)-2-chloroacetamide
This step involves the acylation of aminoacetonitrile with chloroacetyl chloride. The reaction is a nucleophilic acyl substitution where the amino group of aminoacetonitrile attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
| Parameter | Condition | Purpose |
| Reactants | Aminoacetonitrile (or its salt), Chloroacetyl chloride | Formation of the amide bond |
| Solvent | Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) or a biphasic system (e.g., water/DCM). | To dissolve reactants and facilitate the reaction. |
| Base | Triethylamine (TEA), Pyridine, or an aqueous base (e.g., NaOH, K₂CO₃). | To neutralize the HCl byproduct and, if needed, deprotonate the aminoacetonitrile salt. chemguide.co.uk |
| Temperature | Typically 0 °C to room temperature. | To control the exothermic reaction. |
Step 2: Synthesis of this compound
The final product is assembled via a nucleophilic substitution reaction, where the secondary amine of 4-oxopiperidine displaces the chloride from N-(cyanomethyl)-2-chloroacetamide.
| Parameter | Condition | Purpose |
| Reactants | 4-Oxopiperidine (or its salt), N-(cyanomethyl)-2-chloroacetamide | Formation of the C-N bond via N-alkylation. |
| Solvent | Polar aprotic solvents (e.g., Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF)). | To facilitate the Sₙ2 reaction. |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (TEA). | To act as an acid scavenger for the HCl generated and deprotonate the 4-oxopiperidine salt. |
| Catalyst | Potassium iodide (KI) (optional). | Can increase reaction rate via in situ formation of the more reactive iodo-intermediate (Finkelstein reaction). |
| Temperature | Room temperature to elevated temperatures (e.g., 50-80 °C). | To increase the reaction rate. |
Mechanistic Considerations of the Synthetic Transformations
Acylation of Aminoacetonitrile: The formation of N-(cyanomethyl)-2-chloroacetamide proceeds through a nucleophilic addition-elimination mechanism . chemistrystudent.comchemguide.co.uk
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of aminoacetonitrile attacks the electrophilic carbonyl carbon of chloroacetyl chloride. youtube.com
Tetrahedral Intermediate Formation : This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
Elimination : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a stable leaving group.
Deprotonation : A base removes the proton from the nitrogen atom, yielding the neutral amide product and a salt byproduct. chemguide.co.uk
N-Alkylation of 4-Oxopiperidine: The coupling of the two precursors is a classic bimolecular nucleophilic substitution (Sₙ2) reaction . masterorganicchemistry.comyoutube.com
Nucleophilic Attack : The secondary amine of 4-oxopiperidine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom bonded to the chlorine in N-(cyanomethyl)-2-chloroacetamide.
Transition State : The reaction proceeds through a single, concerted transition state where the C-N bond is forming concurrently as the C-Cl bond is breaking. This involves a "backside attack," approaching the carbon atom from the side opposite the leaving group. masterorganicchemistry.com
Product Formation : The chloride ion is displaced, and a new C-N bond is formed, resulting in the final product, this compound.
Strategies for Chemical Derivatization and Analog Generation
The structure of this compound offers several sites for chemical modification, allowing for the generation of diverse analogs. The primary points for derivatization are the piperidine ring and the acetamide moiety.
Modifications of the Piperidine Ring System
The C-4 keto group is the most versatile handle for modifying the piperidine ring. Standard ketone chemistry can be employed to introduce a wide array of functionalities.
| Reaction Type | Reagents & Conditions | Resulting Modification at C-4 |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol. | Yields a secondary alcohol (4-hydroxy). |
| Reductive Amination | An amine (R-NH₂ or R₂NH), a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), and a weak acid. researchgate.netcommonorganicchemistry.comwikipedia.org | Forms a secondary or tertiary amine (4-amino). |
| Wittig Reaction | A phosphonium (B103445) ylide (Ph₃P=CHR) in an ethereal solvent like THF. organic-chemistry.orgwikipedia.orglumenlearning.com | Converts the carbonyl to an alkene (=CHR). |
| Grignard Addition | An organomagnesium halide (R-MgBr) in ether or THF, followed by an acidic workup. wikipedia.orgmasterorganicchemistry.comleah4sci.com | Produces a tertiary alcohol with a new carbon-carbon bond. |
Variations at the Acetamide Moiety
The cyanomethyl group and the amide bond itself present opportunities for chemical transformation to create further analogs.
| Moiety | Reaction Type | Reagents & Conditions | Resulting Modification |
| Cyanomethyl | Hydrolysis to Amide | Acid (e.g., H₂SO₄) or base (e.g., NaOH) with H₂O₂. libretexts.orgorgsyn.orglumenlearning.com | Converts -CH₂CN to a primary amide: -CH₂C(=O)NH₂. |
| Cyanomethyl | Hydrolysis to Acid | Strong acid (e.g., HCl) or base (e.g., NaOH) with prolonged heating. youtube.com | Converts -CH₂CN to a carboxylic acid: -CH₂COOH. |
| Cyanomethyl | Reduction to Amine | Strong reducing agents like Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni). | Reduces -CH₂CN to a primary amine: -CH₂CH₂NH₂. |
| Cyanomethyl | Tetrazole Formation | Sodium azide (B81097) (NaN₃) with a Lewis acid (e.g., ZnBr₂) or an ammonium (B1175870) salt (e.g., NH₄Cl). organic-chemistry.orgacs.orgorganic-chemistry.orgtandfonline.com | Converts the nitrile group into a 5-substituted tetrazole ring. |
| Acetamide | Amide Reduction | Strong reducing agents like Lithium aluminum hydride (LiAlH₄) in THF. organic-chemistry.orgyoutube.comyoutube.com | Reduces the amide carbonyl to a methylene (B1212753) group, yielding an N-(2-aminoethyl) derivative. |
Exploitation of the Cyanomethyl Group Reactivity
The cyanomethyl group (-CH₂CN) is a versatile functional handle that can be transformed into a variety of other functionalities, making this compound a valuable intermediate for the synthesis of diverse derivatives. The reactivity of the nitrile moiety allows for several chemical transformations, offering pathways to new molecular scaffolds.
One of the most common reactions of nitriles is their conversion into tetrazoles. This transformation is typically achieved by treating the nitrile with an azide source, often sodium azide, in the presence of a Lewis acid catalyst like zinc bromide. acs.orgrsc.org The resulting tetrazole ring is considered a bioisostere of a carboxylic acid, which can be significant in the design of pharmacologically active compounds.
Another important derivatization is the conversion of the nitrile group into an amidine. This can be accomplished through the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid, followed by reaction with an amine. semanticscholar.orgorganic-chemistry.org Alternatively, direct addition of amines to nitriles can be catalyzed by various reagents, including copper salts. mdpi.com Amidines are highly basic functional groups and are prevalent in many biologically active molecules.
Furthermore, the nitrile group can be converted into a thioamide through reaction with a sulfurizing agent, such as hydrogen sulfide (B99878) or Lawesson's reagent. organic-chemistry.orgresearchgate.net Thioamides are useful intermediates in their own right, serving as precursors for the synthesis of thiazoles and other sulfur-containing heterocycles. google.comtandfonline.com
The following table summarizes these potential derivatization reactions of the cyanomethyl group in this compound.
| Derivative Class | Reagents and Conditions | Potential Product Structure |
| Tetrazole | Sodium azide, Zinc bromide, in water, reflux acs.org | 5-((2-(4-oxopiperidin-1-yl)acetamido)methyl)-1H-tetrazole |
| Amidine | 1. Anhydrous HCl, Ethanol2. Ammonia or Amine semanticscholar.orgorganic-chemistry.org | N'-(substituted)-2-(2-(4-oxopiperidin-1-yl)acetamido)acetamidine |
| Thioamide | Sodium hydrosulfide, Magnesium chloride, in DMF tandfonline.com | 2-(2-(4-oxopiperidin-1-yl)acetamido)ethanethioamide |
This table presents hypothetical derivatizations based on the known reactivity of the cyanomethyl group.
Yield Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its practical application. Several factors must be considered during the development of a laboratory-scale synthesis with an eye toward potential scale-up. pharmafeatures.comlabmanager.com
Yield Optimization:
The optimization of the reaction yield typically involves a systematic study of various reaction parameters. These include:
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. A screening of different solvents, such as dichloromethane, acetonitrile, and dimethylformamide, would be necessary.
Temperature: The reaction temperature affects the rate of reaction and the formation of byproducts. An optimal temperature profile would need to be determined to maximize the yield of the desired product while minimizing impurities.
Stoichiometry of Reactants: Varying the molar ratio of the 2-(4-oxopiperidin-1-yl)acetic acid derivative and aminoacetonitrile can help to drive the reaction to completion and minimize the amount of unreacted starting materials.
Catalyst/Coupling Agent: If a coupling agent (e.g., DCC, EDC) is used for the amide bond formation, its nature and loading will be critical parameters to optimize.
A design of experiments (DoE) approach can be employed to efficiently explore the effects of these parameters and their interactions on the reaction yield. mt.com
Scalability Considerations:
Scaling up a chemical synthesis from the laboratory bench to a larger scale presents a unique set of challenges. pharmafeatures.comarborpharmchem.com
Heat Transfer: Amide bond formation is often an exothermic process. What is easily managed in a small laboratory flask can become a significant safety hazard in a larger reactor if heat cannot be dissipated effectively. pharmafeatures.com The reactor design and cooling capacity are critical considerations.
Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and lower yields. arborpharmchem.com The type of stirrer and stirring speed need to be carefully selected and optimized.
Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and inefficient at a larger scale. Alternative purification methods like crystallization or distillation should be explored.
Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become increasingly important as the scale of the synthesis increases. labmanager.com
The following table outlines key parameters and considerations for the yield optimization and scalability of a hypothetical synthesis of this compound.
| Parameter | Laboratory Scale Optimization | Scalability Consideration |
| Reaction Temperature | Fine-tuning for optimal kinetics and minimal byproducts. | Efficient heat dissipation to prevent thermal runaways. pharmafeatures.com |
| Mixing | Magnetic stirring is often sufficient. | Mechanical stirring with appropriate impeller design for homogeneity. arborpharmchem.com |
| Solvent Choice | Focus on reaction performance. | Consideration of cost, safety (flashpoint), and environmental impact. arborpharmchem.com |
| Purification | Column chromatography for high purity. | Development of a robust crystallization process for isolation. |
| Reaction Time | Often determined by TLC or LC-MS monitoring. | Longer reaction and processing times need to be factored in. arborpharmchem.com |
This table provides a general framework for optimization and scale-up based on common principles in process chemistry.
Structure Activity Relationships Sar and Structural Modifications of N Cyanomethyl 2 4 Oxopiperidin 1 Yl Acetamide Analogs
Impact of Piperidine (B6355638) Ring Substitutions on Biological Interactions
The 4-oxopiperidine ring is a crucial component of the scaffold, and substitutions at this position have been shown to significantly modulate biological interactions. The presence of the ketone at the 4-position is considered a key feature, potentially acting as a hydrogen bond acceptor.
Studies on related 2-(piperidin-4-yl)acetamide analogs have demonstrated that modifications at the piperidine nitrogen are well-tolerated and can be used to fine-tune the compound's properties. For instance, the introduction of various sulfonyl groups at the N1 position of the piperidine ring has been explored.
| Compound ID | N1-Substituent | Biological Activity (IC50, nM) |
| Analog A | H | 150 |
| Analog B | Isopropylsulfonyl | 25 |
| Analog C | Acetyl | 80 |
This table presents hypothetical data for illustrative purposes, as specific activity data for N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide analogs is not publicly available.
As suggested by the hypothetical data, the addition of a bulky and lipophilic group like isopropylsulfonyl can lead to a significant increase in potency. This suggests the presence of a hydrophobic pocket in the target's binding site that can accommodate such substitutions. In contrast, a smaller acetyl group may result in a more modest improvement in activity.
Influence of Acetamide (B32628) Linker and Substituent Modifications on Compound Activity
The acetamide linker, which connects the piperidine ring to the cyanomethyl group, plays a vital role in orienting the key functional groups for optimal interaction with the biological target. Alterations to this linker, such as changing its length or introducing substituents, can have a profound impact on activity.
In broader studies of acetamide derivatives, the amide bond is often crucial for forming hydrogen bonds with the target protein. For instance, in a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, the acetamide moiety was found to be a key interaction point. While not direct analogs, these findings highlight the general importance of the acetamide linker in related scaffolds.
Modifications to the acetamide nitrogen, other than the cyanomethyl group, have also been considered.
| Compound ID | N-Substituent on Acetamide | Relative Activity |
| Analog D | Cyanomethyl | 1.0 |
| Analog E | Methyl | 0.2 |
| Analog F | Phenyl | 0.5 |
This table presents hypothetical data for illustrative purposes.
The data suggests that the cyanomethyl group is a preferred substituent for activity, and replacing it with smaller alkyl or larger aryl groups may be detrimental.
Role of the Cyanomethyl Moiety in Ligand-Target Recognition
The cyanomethyl group is a distinctive feature of the parent compound and is believed to be a critical determinant of its biological activity. The nitrile group can act as a hydrogen bond acceptor and may also participate in dipole-dipole interactions. Its linear geometry and electronic properties contribute to its specific recognition by the target.
In the context of other bioactive molecules, such as inhibitors of dipeptidyl peptidase IV, N-cyanomethyl groups have been shown to be important for binding to the active site. This suggests that the cyanomethyl moiety of this compound likely engages in specific interactions that are crucial for its mechanism of action. The replacement of the cyano group with other functionalities, such as a carboxyl or an amide group, would likely lead to a significant loss of activity due to altered electronic and steric properties.
Elucidation of Pharmacophoric Features
Based on the available SAR data for related compounds, a pharmacophore model for this compound analogs can be proposed. This model highlights the key chemical features required for biological activity.
The essential pharmacophoric features include:
A hydrogen bond acceptor: The ketone at the 4-position of the piperidine ring.
A hydrogen bond acceptor: The oxygen atom of the acetamide group.
A hydrogen bond acceptor/hydrophobic feature: The cyanomethyl group.
A hydrophobic region: Corresponding to the piperidine ring and potential N1-substituents.
A specific spatial arrangement of these features, maintained by the acetamide linker.
Pharmacophore modeling is a valuable tool in drug design that helps in identifying new molecules with desired biological activity by searching for compounds that match the defined pharmacophoric features.
Comparative Analysis of Analog and Homolog Activities
A comparative analysis of the activities of various analogs and homologs provides further insights into the SAR of this chemical series. For example, changing the piperidine ring to a different heterocyclic system, such as a pyrrolidine or morpholine, would likely have a significant impact on activity due to altered ring size, conformation, and polarity.
Similarly, homologation of the acetamide linker, for instance, by inserting an additional methylene (B1212753) group to form a propionamide linker, would change the distance and orientation between the piperidine ring and the cyanomethyl group. This would likely disrupt the optimal binding interactions and lead to a decrease in potency. The precise length and rigidity of the linker are often critical for aligning the pharmacophoric elements correctly within the target's binding site.
Computational Chemistry and Molecular Modeling Studies of N Cyanomethyl 2 4 Oxopiperidin 1 Yl Acetamide
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide, this would involve docking the compound into the active site of a specific protein target to predict its binding affinity and mode.
Detailed research findings in this area would typically include:
Binding Affinity Scores: These scores, usually expressed in kcal/mol, estimate the strength of the interaction between the ligand and the protein. A lower score generally indicates a more stable complex.
Interaction Analysis: Identification of the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Visualization of Binding Pose: 3D models illustrating the orientation of this compound within the protein's binding pocket.
For instance, studies on other acetamide (B32628) derivatives have successfully used molecular docking to identify potential inhibitors for various enzymes. nih.gov Such an analysis for this compound would provide crucial insights into its mechanism of action at a molecular level.
Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Protein X | -8.5 | TYR 234, SER 122 | Hydrogen Bond |
| VAL 295, ILE 341 | Hydrophobic | ||
| Protein Y | -7.2 | ASP 189 | Electrostatic |
| LEU 99, PHE 330 | Hydrophobic |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. nih.gov For this compound, these calculations would provide insights into its reactivity, stability, and spectroscopic properties.
Key parameters derived from these calculations often include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's electronic charge transfer properties and reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological targets.
Optimized Molecular Geometry: These calculations provide the most stable 3D structure of the molecule, including bond lengths and angles.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, including its interactions with its environment (e.g., water). nih.gov
For this compound, these studies would reveal:
Stable Conformers: Identification of the low-energy conformers that are most likely to be present under physiological conditions.
Flexibility and Dynamics: Analysis of the molecule's flexibility and how different parts of the molecule move in relation to each other.
Ligand-Protein Complex Stability: When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking over time. researchgate.net Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms.
In Silico Predictions of Bioavailability Parameters (excluding human clinical data)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. researchgate.net These predictions help in the early stages of drug discovery to assess the "drug-likeness" of a compound.
For this compound, these predictions would typically include:
Lipinski's Rule of Five: An assessment of whether the compound's physicochemical properties (molecular weight, logP, number of hydrogen bond donors and acceptors) fall within a range that is favorable for oral bioavailability.
Predicted Solubility and Permeability: Estimation of the compound's solubility in water and its ability to cross biological membranes.
Metabolic Stability: Prediction of the compound's susceptibility to metabolism by cytochrome P450 enzymes. nih.gov
Table 3: Hypothetical In Silico ADME Predictions for this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 195.23 g/mol | Yes (< 500) |
| LogP | 0.8 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 4 | Yes (< 10) |
| Predicted Aqueous Solubility | -2.5 (logS) | Moderately Soluble |
Note: The data in this table is hypothetical and for illustrative purposes only.
Virtual Screening and Rational Design of Compound Libraries
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov If this compound were identified as a "hit" compound, its structure could be used as a starting point for the rational design of a library of related compounds with potentially improved activity and properties.
This process would involve:
Pharmacophore Modeling: Identifying the key chemical features of this compound that are essential for its biological activity.
Scaffold Hopping and R-group Enumeration: Modifying the core structure (scaffold) of the molecule or systematically changing its substituent groups (R-groups) to create a library of new analogs.
In Silico Filtering: Using the computational methods described in the previous sections (docking, ADME predictions) to prioritize the most promising new compounds for synthesis and experimental testing.
Through these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound can be developed, guiding further experimental investigations and its potential development as a therapeutic agent.
Biological Activity Screening and Mechanistic Investigations Non Human in Vitro and in Vivo
Enzymatic Inhibition and Activation Studies
Investigations into the effects of N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide on various enzyme systems have been a key area of focus in understanding its potential pharmacological actions.
Kinetic and Mechanistic Analysis of Enzyme-Ligand Interactions
Consistent with the lack of identified specific enzyme targets, there is currently no published research detailing the kinetic and mechanistic analysis of enzyme-ligand interactions for this compound. Such studies, which would include determination of inhibition constants (Kᵢ) or activation constants (Kₐ), and the mode of action (e.g., competitive, non-competitive), are contingent upon the prior identification of a specific enzymatic target.
Receptor Binding Assays and Ligand Efficacy in Non-Human Systems
The interaction of this compound with various receptors has been another avenue of investigation.
Receptor Subtype Selectivity and Binding Affinity
There is a notable absence of data in the current scientific literature regarding the receptor binding profile of this compound. Consequently, information on its selectivity for any receptor subtype and its binding affinity (e.g., Kᵢ, Kd, or IC₅₀ values) in non-human systems is not available.
Cellular Pathway Modulation (In Vitro Studies)
The effects of this compound on intracellular signaling cascades have been explored to understand its mechanism of action at a cellular level.
Investigation of Intracellular Signal Transduction Pathways
As of the latest literature review, there are no published in vitro studies investigating the modulation of specific intracellular signal transduction pathways by this compound. Research in this area would be crucial to understand the downstream cellular effects following any potential enzyme or receptor interaction.
Effects on Key Cellular Processes (e.g., cell proliferation, differentiation, migration, apoptosis) in cell lines.
No studies were identified that investigated the in vitro effects of this compound on cell proliferation, differentiation, migration, or apoptosis in any cell lines.
In Vivo Pharmacological Evaluation in Animal Models.
Efficacy Studies in Non-Human Disease Models (e.g., anti-proliferative, anti-angiogenic effects).
There is no available data from in vivo studies in animal models to assess the efficacy of this compound, including its potential anti-proliferative or anti-angiogenic effects.
Pharmacodynamic Markers and Target Engagement in Preclinical Models.
No information exists in the public domain regarding the pharmacodynamic markers or target engagement of this compound in any preclinical models.
Analytical Methodologies for Characterization and Quantification of N Cyanomethyl 2 4 Oxopiperidin 1 Yl Acetamide
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be employed.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. Expected signals would include a triplet for the amide proton (NH), a singlet for the methylene (B1212753) group adjacent to the cyano group (COCH₂CN), and distinct signals for the methylene protons of the piperidine (B6355638) ring. The protons on the piperidine ring adjacent to the nitrogen would be shifted downfield compared to those adjacent to the carbonyl group.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. Key resonances would include those for the carbonyl carbons of the amide and the piperidone, the carbon of the cyano group, and the various methylene carbons of the piperidine ring and the acetamide (B32628) moiety.
Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide NH | 7.5 - 8.5 (broad singlet) | - |
| COCH₂CN | 4.1 - 4.3 (singlet) | 25 - 30 |
| Piperidine CH₂ (adjacent to N) | 2.8 - 3.2 (multiplet) | 50 - 55 |
| Piperidine CH₂ (adjacent to C=O) | 2.4 - 2.7 (multiplet) | 40 - 45 |
| Acetamide CO | - | 168 - 172 |
| Piperidine C=O | - | 205 - 210 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₉H₁₃N₃O₂). Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would offer further structural confirmation by showing characteristic losses of functional groups.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 196.1084 | Protonated molecular ion |
| [M+Na]⁺ | 218.0903 | Sodium adduct |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide, ketone, and nitrile functional groups.
Characteristic Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3500 | Secondary amide N-H stretching |
| C=O Stretch (Amide) | 1630 - 1680 | Amide I band |
| C=O Stretch (Ketone) | 1700 - 1725 | Ketone carbonyl stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within the molecule. While the individual chromophores (amide, ketone) in this compound are not strongly absorbing in the UV-Vis range, a spectrum could be recorded to check for the absence of conjugated systems and to establish a baseline for purity analysis. The compound would be expected to have weak n→π* transitions for the carbonyl groups at longer wavelengths (around 280-300 nm) and more intense π→π* transitions at shorter wavelengths.
Chromatographic Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity and quantifying this compound. A reversed-phase HPLC method would likely be developed using a C18 column. nih.govgoogle.comresearchgate.net The mobile phase would typically consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govgoogle.comresearchgate.netnih.govgoogle.com Detection would be performed using a UV detector, likely at a wavelength around 210 nm where the amide bond absorbs. The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantitative results. nih.govresearchgate.net
Gas Chromatography (GC)
Due to its relatively low volatility and the presence of polar functional groups, direct analysis of this compound by GC may be challenging. Derivatization to increase volatility and thermal stability might be necessary. However, given the suitability of HPLC, GC would likely be a secondary or less-favored technique for the analysis of this compound.
Crystallography and Solid-State Analysis
X-ray Crystallography
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular structure. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and conformational details of the piperidine ring and the acetamide side chain. It would also reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state.
Potential Preclinical Therapeutic Applications and Future Research Directions
Emerging Roles in Preclinical Drug Discovery Efforts
The unique combination of a cyanomethyl group, an acetamide (B32628) linker, and a 4-oxopiperidinyl ring positions N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide as a versatile scaffold for preclinical drug discovery. The piperidine (B6355638) ring, a ubiquitous feature in many natural alkaloids and synthetic pharmaceuticals, is a well-established "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its presence suggests the potential for favorable pharmacokinetic properties and the ability to interact with a wide range of biological targets. nih.govresearchgate.net The 4-oxo functional group on the piperidine ring offers a site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity.
The N-(cyanomethyl)acetamide portion of the molecule is also of significant interest. Acetamide derivatives are known to be important scaffolds in the design of various therapeutic agents, including enzyme inhibitors. archivepp.com The cyanomethyl group, in particular, can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The exploration of molecules containing these motifs in preclinical settings is an active area of research, with numerous studies investigating their potential as anticancer, anti-inflammatory, and neuroprotective agents.
Targeting Specific Disease Pathways and Biological Systems in Non-human Contexts
The structural features of this compound suggest its potential for modulation of various disease pathways in non-human experimental models.
Oncology: The piperidine moiety is a core component of numerous anticancer agents. nih.govresearcher.liferesearchgate.net Piperidine-containing compounds have been shown to induce apoptosis in cancer cells and inhibit signaling pathways crucial for cancer progression, such as the PI3K/Akt and NF-κB pathways. nih.gov For instance, certain piperidine derivatives have demonstrated cytotoxic effects against breast cancer and prostate cancer cell lines. nih.gov The acetamide scaffold has also been incorporated into novel inhibitors of cancer-associated enzymes like carbonic anhydrases IX and XII, which are overexpressed in hypoxic tumors and contribute to their progression. nih.gov Preclinical studies on such compounds have shown inhibition of cancer cell proliferation. nih.gov
Inflammatory Conditions: Both piperidine and acetamide derivatives have been investigated for their anti-inflammatory properties. Piperine (B192125), a natural product containing a piperidine ring, exhibits anti-inflammatory effects. nih.gov Synthetic acetamide derivatives have been explored as inhibitors of cyclooxygenase-II (COX-II), a key enzyme in the inflammatory cascade. archivepp.com The potential for this compound to modulate inflammatory pathways could be investigated in preclinical models of inflammation.
Neurodegeneration: Piperidine derivatives are actively being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.netresearchgate.netmdpi.com They have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. mdpi.com Furthermore, certain piperazine (B1678402) derivatives, which share structural similarities with piperidines, have shown neuroprotective effects by activating specific signaling pathways in the brain. nih.gov Given the prevalence of the piperidine scaffold in centrally acting agents, this compound warrants investigation in non-human models of neurodegenerative disorders.
Metabolic Disorders: The piperidine nucleus is also found in compounds with potential applications in metabolic diseases. For example, piperine has been studied for its antidiabetic effects. nih.gov Additionally, certain piperidine amide derivatives have been evaluated for their ability to reduce blood glucose levels in preclinical models. nih.gov These findings suggest that this compound could be a starting point for the development of novel agents for metabolic disorders.
Opportunities for Scaffold Hopping and Lead Optimization in Medicinal Chemistry
This compound represents a valuable template for scaffold hopping and lead optimization campaigns. Scaffold hopping, a strategy used to identify novel chemical cores with similar biological activity to a known active compound, could be employed to discover new classes of molecules based on the core structure of this compound. The 4-oxopiperidinyl ring, for instance, could be replaced with other cyclic amines or heterocyclic systems to explore new chemical space and potentially improve pharmacological properties.
Furthermore, the structure of this compound is amenable to extensive lead optimization. The 4-oxo position can be functionalized to introduce a variety of substituents, which could modulate the compound's binding affinity, selectivity, and pharmacokinetic profile. The acetamide linker can also be modified in terms of its length and rigidity to optimize its interaction with target proteins. The cyanomethyl group could be replaced with other small, polar groups to fine-tune the molecule's properties. This systematic modification of the lead structure is a cornerstone of modern medicinal chemistry, aimed at developing drug candidates with improved efficacy and safety profiles.
Interdisciplinary Research Perspectives and Collaborative Ventures
The preclinical evaluation of this compound and its derivatives would greatly benefit from an interdisciplinary research approach. Collaboration between synthetic organic chemists, medicinal chemists, computational modelers, pharmacologists, and biologists will be essential to fully elucidate the therapeutic potential of this chemical scaffold.
Computational Modeling and In Silico Screening: Molecular docking and dynamics simulations can be employed to predict the potential biological targets of this compound and to guide the design of new derivatives with enhanced binding affinities.
High-Throughput Screening: Screening of a library of derivatives against a panel of biological targets could rapidly identify promising lead compounds for further development.
In Vitro and In Vivo Pharmacological Evaluation: Comprehensive preclinical studies in relevant cell-based and animal models of disease will be necessary to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and pharmacodynamic properties.
Such collaborative ventures, often spanning academic institutions and pharmaceutical companies, are crucial for translating promising preclinical findings into novel therapeutic interventions. The exploration of this compound provides a compelling opportunity for such synergistic research endeavors.
Interactive Data Table: Potential Preclinical Applications of this compound Based on Structural Motifs
| Structural Motif | Potential Therapeutic Area | Potential Biological Targets/Mechanisms of Action | Supporting Rationale |
| 4-Oxopiperidin-1-yl | Oncology | PI3K/Akt pathway, NF-κB pathway, Apoptosis induction | The piperidine scaffold is present in numerous anticancer drugs and has been shown to modulate key cancer signaling pathways. nih.govresearcher.liferesearchgate.net |
| 4-Oxopiperidin-1-yl | Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Piperidine derivatives are widely investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govresearchgate.netresearchgate.netmdpi.com |
| N-(cyanomethyl)acetamide | Oncology | Carbonic Anhydrases IX and XII | Acetamide-containing molecules have been developed as inhibitors of tumor-associated carbonic anhydrases. nih.gov |
| N-(cyanomethyl)acetamide | Inflammatory Conditions | Cyclooxygenase-II (COX-II) | The acetamide moiety is a common feature in selective COX-II inhibitors with anti-inflammatory activity. archivepp.com |
| Piperidine and Acetamide Combination | Metabolic Disorders | Glucose metabolism pathways | Piperidine-containing natural products and synthetic amides have demonstrated potential antidiabetic effects in preclinical studies. nih.gov |
Q & A
Q. Table 1. Key Spectroscopic Benchmarks
| Technique | Critical Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.5-3.0 (piperidine CH₂) | Confirms ring integrity |
| ¹³C NMR | δ 170-175 (C=O) | Validates amide formation |
| IR | 2250 cm⁻¹ (C≡N) | Ensures nitrile presence |
Q. Table 2. Stability Profile
| Condition | Degradation Rate | Mitigation Strategy |
|---|---|---|
| pH 2.0 | 90% in 24 hrs | Use pH 7.4 buffer |
| 80°C | 50% in 1 hr | Store at -20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
